molecular formula C19H12N4O7S3 B11614132 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[(5E)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[(5E)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B11614132
M. Wt: 504.5 g/mol
InChI Key: GPTMYWQENPJGCK-NTEUORMPSA-N
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Description

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[(5E)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound that features a benzisothiazole ring and a thiazolidinone moiety

Preparation Methods

The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[(5E)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide typically involves multiple steps. One common synthetic route includes the cyclization of 2-(methylsulphinyl)benzamides with thionyl chloride . This reaction forms the benzisothiazole ring, which is then further functionalized to introduce the thiazolidinone moiety.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzisothiazole ring can be oxidized to form sulfone derivatives.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The thiazolidinone moiety can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include thionyl chloride for cyclization, reducing agents like hydrogen gas or metal hydrides for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[(5E)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The benzisothiazole ring and thiazolidinone moiety play crucial roles in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar compounds include other benzisothiazole derivatives and thiazolidinone-based molecules. Compared to these compounds, 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[(5E)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is unique due to its combined structural features, which confer distinct chemical and biological properties. Some similar compounds include:

This compound’s unique combination of functional groups makes it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C19H12N4O7S3

Molecular Weight

504.5 g/mol

IUPAC Name

N-[(5E)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C19H12N4O7S3/c24-16(10-21-17(25)13-6-1-2-7-15(13)33(21,29)30)20-22-18(26)14(32-19(22)31)9-11-4-3-5-12(8-11)23(27)28/h1-9H,10H2,(H,20,24)/b14-9+

InChI Key

GPTMYWQENPJGCK-NTEUORMPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NN3C(=O)/C(=C\C4=CC(=CC=C4)[N+](=O)[O-])/SC3=S

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NN3C(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])SC3=S

Origin of Product

United States

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